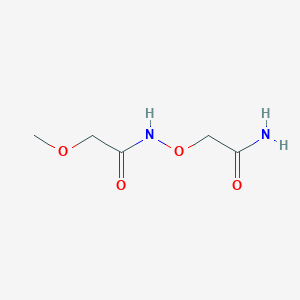
N-(carbamoylmethoxy)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(carbamoylmethoxy)-2-methoxyacetamide is an organic compound belonging to the class of amides It is characterized by the presence of a carbamoyl group attached to a methoxyacetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(carbamoylmethoxy)-2-methoxyacetamide typically involves the reaction of methoxyacetic acid with a carbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(carbamoylmethoxy)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
N-(carbamoylmethoxy)-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of N-(carbamoylmethoxy)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-(carbamoylmethoxy)-2-methoxyacetamide can be compared with other similar compounds, such as:
N-carbamoyl-alanine: Shares a similar carbamoyl group but differs in the backbone structure.
N-carbamoyl-alpha amino acids: Contains a carbamoyl group attached to an alpha amino acid.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its methoxyacetamide backbone allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H10N2O4 |
|---|---|
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
2-[(2-methoxyacetyl)amino]oxyacetamide |
InChI |
InChI=1S/C5H10N2O4/c1-10-3-5(9)7-11-2-4(6)8/h2-3H2,1H3,(H2,6,8)(H,7,9) |
Clé InChI |
NXLGUSWGKKQSOC-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)NOCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



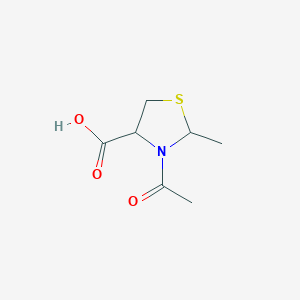


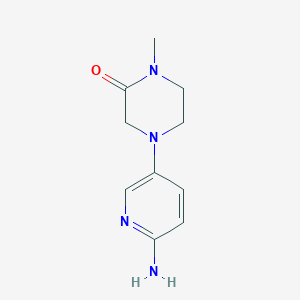
![2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)
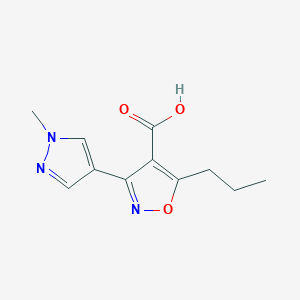

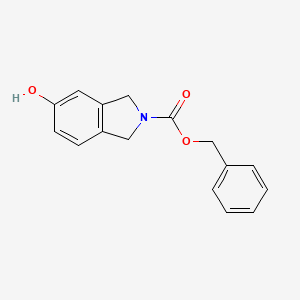
![4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid](/img/structure/B13507186.png)
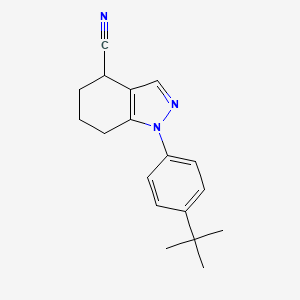
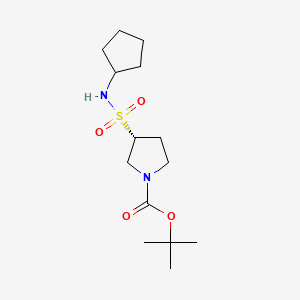
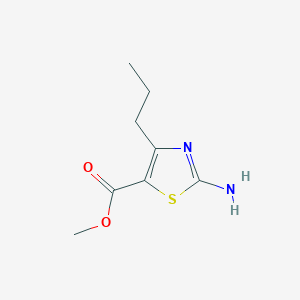
![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)
